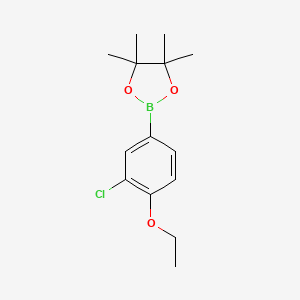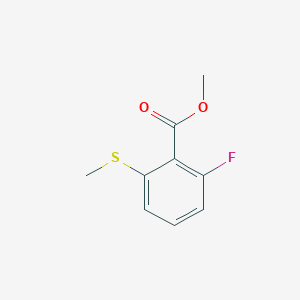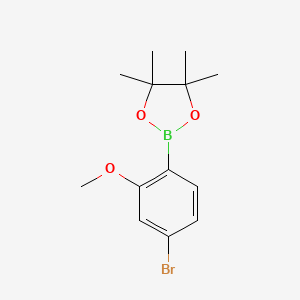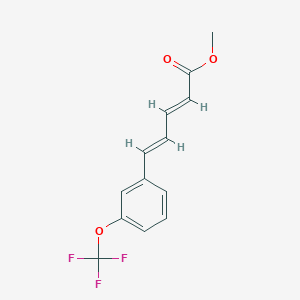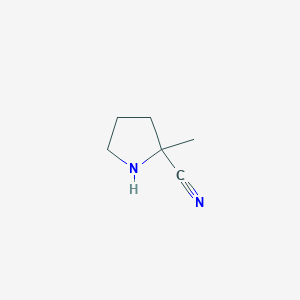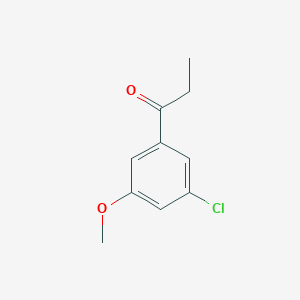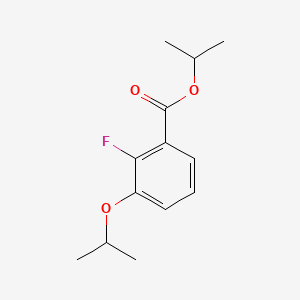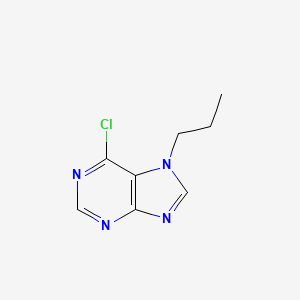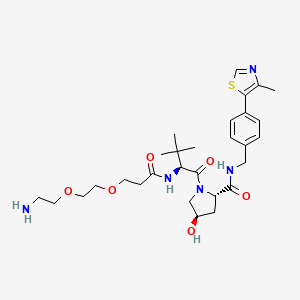
(S,R,S)-Ahpc-peg2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-Ahpc-peg2-amine is a chiral compound with a specific stereochemistry. It is a derivative of amine, containing a polyethylene glycol (PEG) linker, which is often used to enhance the solubility and stability of molecules in biological systems. The compound’s unique stereochemistry can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-amine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the PEG Linker: The polyethylene glycol chain is synthesized or purchased, and functional groups are introduced to allow for further reactions.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or starting materials, ensuring the correct (S,R,S) configuration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing large-scale purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(S,R,S)-Ahpc-peg2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(S,R,S)-Ahpc-peg2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a drug delivery agent, leveraging the PEG linker to improve solubility and stability.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels and polymers.
作用機序
The mechanism of action of (S,R,S)-Ahpc-peg2-amine involves its interaction with molecular targets through its amine group and PEG linker. The chiral centers play a crucial role in determining the binding affinity and specificity to these targets. The PEG linker enhances the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Similar Compounds
(R,S,R)-Ahpc-peg2-amine: Differing in stereochemistry, which can lead to different biological activities.
(S,S,S)-Ahpc-peg2-amine: Another stereoisomer with distinct properties.
PEGylated amines: Compounds with similar PEG linkers but different amine structures.
Uniqueness
(S,R,S)-Ahpc-peg2-amine’s unique stereochemistry and PEG linker combination make it particularly valuable in applications requiring specific interactions and enhanced solubility. Its distinct configuration can lead to unique biological activities compared to its stereoisomers.
特性
分子式 |
C29H43N5O6S |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O6S/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
InChIキー |
OAADYPWRGTWTCE-MVERNJQCSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





